9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
10-methyl-5-(4-methylpiperazine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-3-5-21-14(11)18-15-12(16(21)22)10-13(24-15)17(23)20-8-6-19(2)7-9-20/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYRVUAYLNKNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Anticancer Activity :
- Inhibition of Enzymatic Activity :
- Interaction with Cellular Pathways :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces G2/M arrest, apoptosis | , |
| Enzyme Inhibition | Inhibits alkaline phosphatase | , |
| Cell Signaling | Affects PI3K/Akt pathways |
Case Studies
Several studies have explored the biological effects of similar compounds or derivatives:
- Study on Anticancer Mechanisms : A study focusing on a related quinolone derivative demonstrated significant anticancer effects across multiple cell lines, including prostate and lung cancers. The study reported IC50 values indicating potent anti-proliferative activity and detailed the mechanisms involving microtubule disruption and apoptosis induction .
- Enzyme Interaction Study : Another research effort evaluated various derivatives for their inhibitory effects on alkaline phosphatase isozymes. Results indicated that certain structural modifications led to enhanced selectivity and potency against specific isoforms, suggesting a potential pathway for therapeutic development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-c]pyridine derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
- Mechanism of Action : The compound exhibits significant inhibition of cell viability through apoptosis and cell cycle arrest at the G2 phase. Specifically, one derivative showed an IC50 value of 10.8 µM against HSC3 cells, indicating strong anticancer potential .
Antimicrobial Activity
In addition to its anticancer effects, derivatives of this compound have been evaluated for their antimicrobial properties. Research indicates that certain thieno[2,3-d]pyrimidine derivatives exhibit activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis .
Case Studies
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thieno vs. Pyrrolo/Pyrazino Rings: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from analogs like 2-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (), which features a pyrrolo ring. Pyrrolo derivatives may exhibit altered electronic properties due to reduced sulfur-mediated resonance effects .
- Pyrido vs.
Substituent Variations at Position 2
- Piperazine Derivatives: 4-Methylpiperazine-1-Carbonyl (Target Compound): Optimizes lipophilicity (logP ~2.8) and metabolic stability compared to bulkier groups. 4-Ethylpiperazine-1-Carbonyl: Found in 2-(4-Ethylpiperazine-1-Carbonyl)-1-(3-Methoxypropyl)-9-Methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (), this substituent increases molecular weight (~20 Da) and may reduce blood-brain barrier permeability due to higher hydrophobicity .
- Non-Piperazine Substituents: Analogs such as 9-methyl-2-(phenylamino)-3-[(1E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one () replace the piperazine-carbonyl group with phenylamino/imino moieties, eliminating basic nitrogen atoms critical for ionic interactions with receptors .
Functional Group Additions
- Thiazolidinone Moieties: Compounds like 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate thioxo-thiazolidinone groups, which introduce additional hydrogen-bond acceptors and sulfur atoms. This modification may enhance binding to cysteine-rich targets (e.g., kinases) but increases molecular complexity (MW >550 Da) .
Methylation and Alkylation Patterns
- 9-Methyl vs. 7-Alkylpiperidinyl :
The target compound’s 9-methyl group minimizes steric hindrance compared to bulkier 7-(1-ethylpiperidin-4-yl) substituents in analogs like 7-(1-ethylpiperidin-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (). Larger alkyl chains may impede membrane permeability . - Fluorine Substitution :
Derivatives such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () include fluorine atoms, improving metabolic stability and bioavailability via reduced CYP450-mediated oxidation .
Structural and Property Comparison Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the pyrido[1,2-a]pyrimidin-4-one core with a 4-methylpiperazine moiety via a carbonyl linker. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aromatic substitutions) .
- Purification : Employ column chromatography and recrystallization. Validate purity via HPLC (≥95% purity threshold recommended) .
Q. Which analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer: A combination of techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine integration .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves stereochemistry of the thieno-pyrimidine core and piperazine orientation .
- FT-IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and piperazine N–H stretches .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer: Begin with in vitro assays targeting hypothesized mechanisms:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/ligand competition protocols .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity calculations .
Advanced Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with catalytic sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
- IC₅₀ determination : Perform dose-response curves with 8–10 concentration points and sigmoidal fitting .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted piperazines (e.g., 4-ethyl or 4-aryl groups) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thieno-pyrimidine core with pyrido-pyrimidine or purine derivatives and compare IC₅₀ values .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
Q. How should contradictory biological activity data across studies be analyzed?
Methodological Answer:
- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Metabolic stability : Test if discrepancies arise from compound degradation (e.g., microsomal stability assays) .
- Structural validation : Re-examine stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
